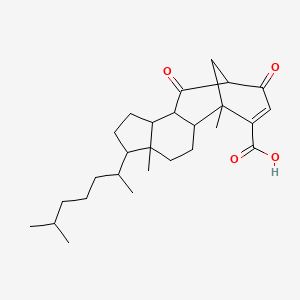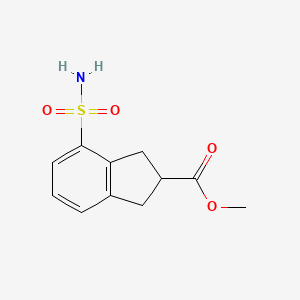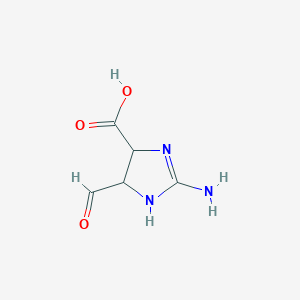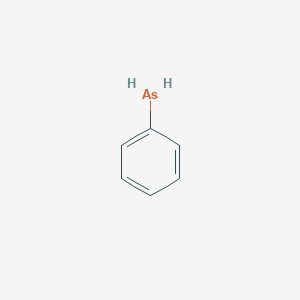
Acetanilide, 3'-(hydroxymethyl)-2',4',6'-triiodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-(Hydroxymethyl)-2’,4’,6’-triiodoacetanilide is an organic compound characterized by the presence of three iodine atoms and a hydroxymethyl group attached to an acetanilide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(Hydroxymethyl)-2’,4’,6’-triiodoacetanilide typically involves the iodination of acetanilide derivatives. One common method includes the reaction of acetanilide with iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atoms at the 2’, 4’, and 6’ positions. The hydroxymethyl group can be introduced through a subsequent reaction involving formaldehyde and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, where acetanilide is treated with iodine and oxidizing agents in reactors designed to handle the exothermic nature of the reaction. The hydroxymethylation step can be carried out in a similar manner, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3’-(Hydroxymethyl)-2’,4’,6’-triiodoacetanilide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodine atoms can be reduced under specific conditions to yield deiodinated products.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of partially or fully deiodinated acetanilide derivatives.
Substitution: Formation of substituted acetanilide derivatives with various functional groups replacing the iodine atoms.
Applications De Recherche Scientifique
3’-(Hydroxymethyl)-2’,4’,6’-triiodoacetanilide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its potential use in diagnostic imaging due to the presence of iodine atoms, which are radio-opaque.
Industry: Utilized in the development of specialized dyes and pigments.
Mécanisme D'action
The mechanism of action of 3’-(Hydroxymethyl)-2’,4’,6’-triiodoacetanilide in biological systems involves its interaction with molecular targets such as enzymes or receptors. The iodine atoms contribute to its high electron density, which can influence its binding affinity and specificity. The hydroxymethyl group may also play a role in its reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’,4’,6’-Triiodoacetanilide: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
3’-(Hydroxymethyl)-2’,4’,6’-tribromoacetanilide: Contains bromine atoms instead of iodine, resulting in different reactivity and applications.
Uniqueness
3’-(Hydroxymethyl)-2’,4’,6’-triiodoacetanilide is unique due to the combination of three iodine atoms and a hydroxymethyl group, which imparts distinct chemical and physical properties. This combination enhances its potential for use in diagnostic imaging and as a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
60075-62-9 |
|---|---|
Formule moléculaire |
C9H8I3NO2 |
Poids moléculaire |
542.88 g/mol |
Nom IUPAC |
N-[3-(hydroxymethyl)-2,4,6-triiodophenyl]acetamide |
InChI |
InChI=1S/C9H8I3NO2/c1-4(15)13-9-7(11)2-6(10)5(3-14)8(9)12/h2,14H,3H2,1H3,(H,13,15) |
Clé InChI |
XVGCEJOSZYXVPN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C(C(=C1I)CO)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Ethyl-4-(propan-2-yl)phenyl]methanol](/img/structure/B13959321.png)

![2-Chloro-5-{[(phenylacetyl)carbamothioyl]amino}benzoic acid](/img/structure/B13959335.png)
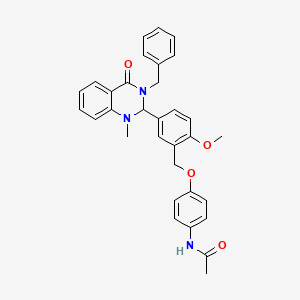

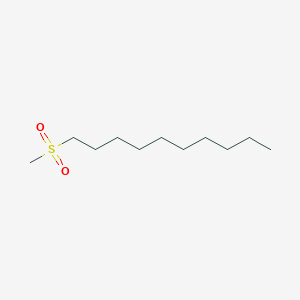
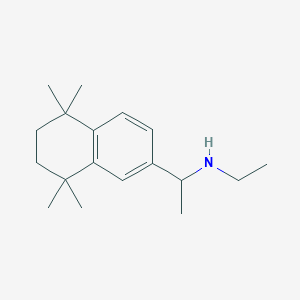
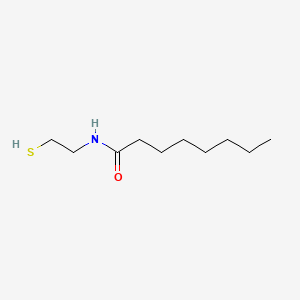

![8H-pyrimido[4,5-c]azepine](/img/structure/B13959415.png)
